![molecular formula C10H9N3O B1472601 2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile CAS No. 1949816-64-1](/img/structure/B1472601.png)
2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile
Overview
Description
“2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile” is a chemical compound with the formula C10H9N3O . It’s part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The molecular weight of the compound is 187.20 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the data I found .Scientific Research Applications
Central Nervous System Disorders
2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, closely related to your compound of interest, are known for their psychotropic and cerebroprotective effects . They are widely used in medications for treating central nervous system and cerebrovascular disorders . This suggests that your compound may also have potential applications in the development of new treatments for such conditions.
Synthesis of Bioactive Compounds
The synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, which can be derived from your compound, is a significant area of research. These derivatives exhibit biological activity and could lead to the development of new psychotropic medications .
Safety and Hazards
properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKQGJZMZYCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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